phosphanium CAS No. 36304-95-7](/img/structure/B14670196.png)
Bis[(2-ethylhexyl)oxy](sulfanylidene)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethylhexyl)oxyphosphanium is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two ethylhexyl groups attached to a phosphonium center, with a sulfanylidene group providing additional reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl)oxyphosphanium typically involves the reaction of 2-ethylhexanol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) as a starting material, which reacts with 2-ethylhexanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, ultimately yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-ethylhexyl)oxyphosphanium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
Bis(2-ethylhexyl)oxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions result in the formation of new alkyl or aryl phosphonium compounds.
科学研究应用
Bis(2-ethylhexyl)oxyphosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(2-ethylhexyl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and facilitating catalytic reactions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ethylhexyl groups but different functional groups.
Bis(2-ethylhexyl) phosphate: Another compound with ethylhexyl groups, used as a lubricant additive and metal extractant.
Uniqueness
Bis(2-ethylhexyl)oxyphosphanium is unique due to its phosphonium center and sulfanylidene group, which provide distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
属性
CAS 编号 |
36304-95-7 |
|---|---|
分子式 |
C16H34O2PS+ |
分子量 |
321.5 g/mol |
IUPAC 名称 |
bis(2-ethylhexoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H34O2PS/c1-5-9-11-15(7-3)13-17-19(20)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
InChI 键 |
CVCGTJDJGFSIQT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CO[P+](=S)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
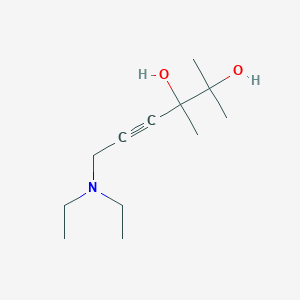
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
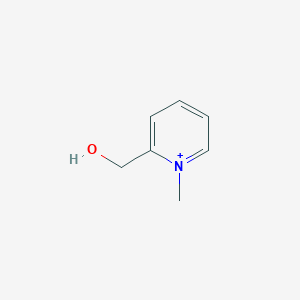

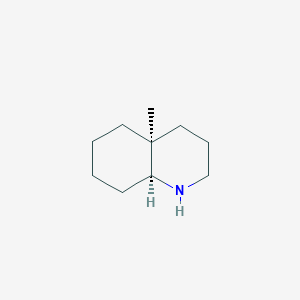

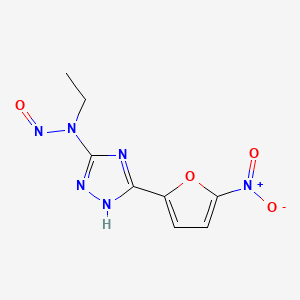


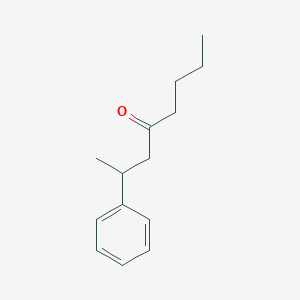
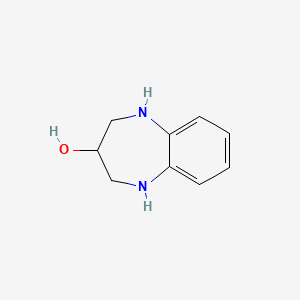
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)
